

Application Notes & Protocols: Generation and Characterization of Animal Models for NBAS Deficiency

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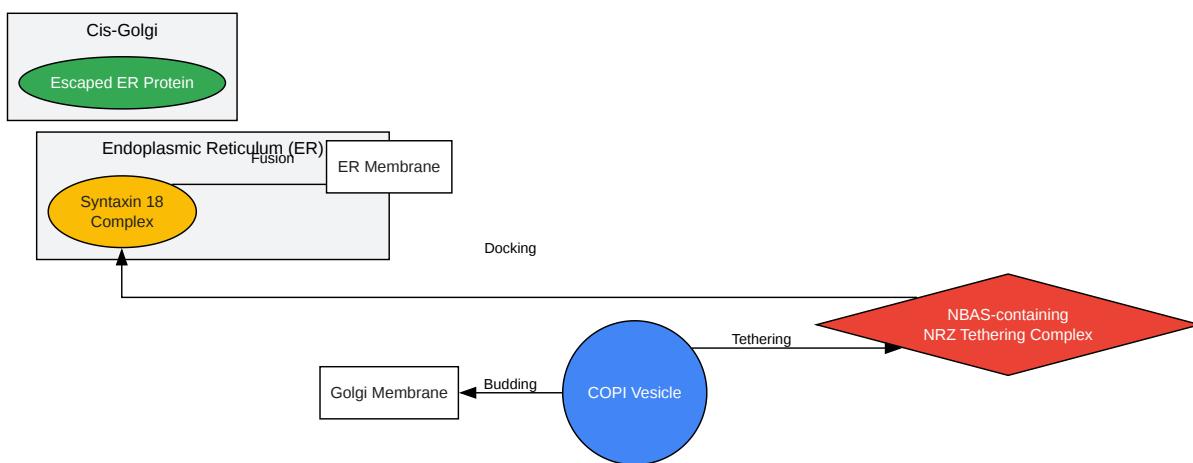
Introduction: Mutations in the Neuroblastoma Amplified Sequence (NBAS) gene are linked to a complex, multisystem autosomal recessive disorder.^{[1][2]} The clinical spectrum is broad, ranging from recurrent acute liver failure (RALF), often triggered by febrile illness, to a syndrome involving short stature, optic nerve atrophy, and Pelger-Huët anomaly (SOPH syndrome).^{[3][4][5][6]} The NBAS protein is a crucial component of the syntaxin 18 complex, playing a vital role in Golgi-to-endoplasmic reticulum (ER) retrograde transport.^{[1][4][7][8]} Disruption of this pathway is thought to lead to ER stress and activation of the unfolded protein response (UPR). Additionally, NBAS has a role in nonsense-mediated mRNA decay (NMD), which may explain the variability in symptoms.^[1] To investigate the pathophysiology of NBAS deficiency and to test potential therapeutic interventions, robust animal models that recapitulate the human disease phenotypes are essential.

These application notes provide detailed protocols for the generation and characterization of mouse and zebrafish models of NBAS deficiency.

Part 1: Understanding the Pathophysiology Golgi-to-ER Retrograde Transport

The NBAS protein is a key component of the NRZ tethering complex (along with ZW10 and RINT1), which facilitates the fusion of COPI-coated vesicles from the Golgi apparatus with the

ER membrane.[7] This retrograde transport is essential for retrieving escaped ER-resident proteins and recycling SNARE proteins, maintaining the integrity and function of both organelles.[9][10] NBAS deficiency impairs this process, leading to cellular dysfunction.

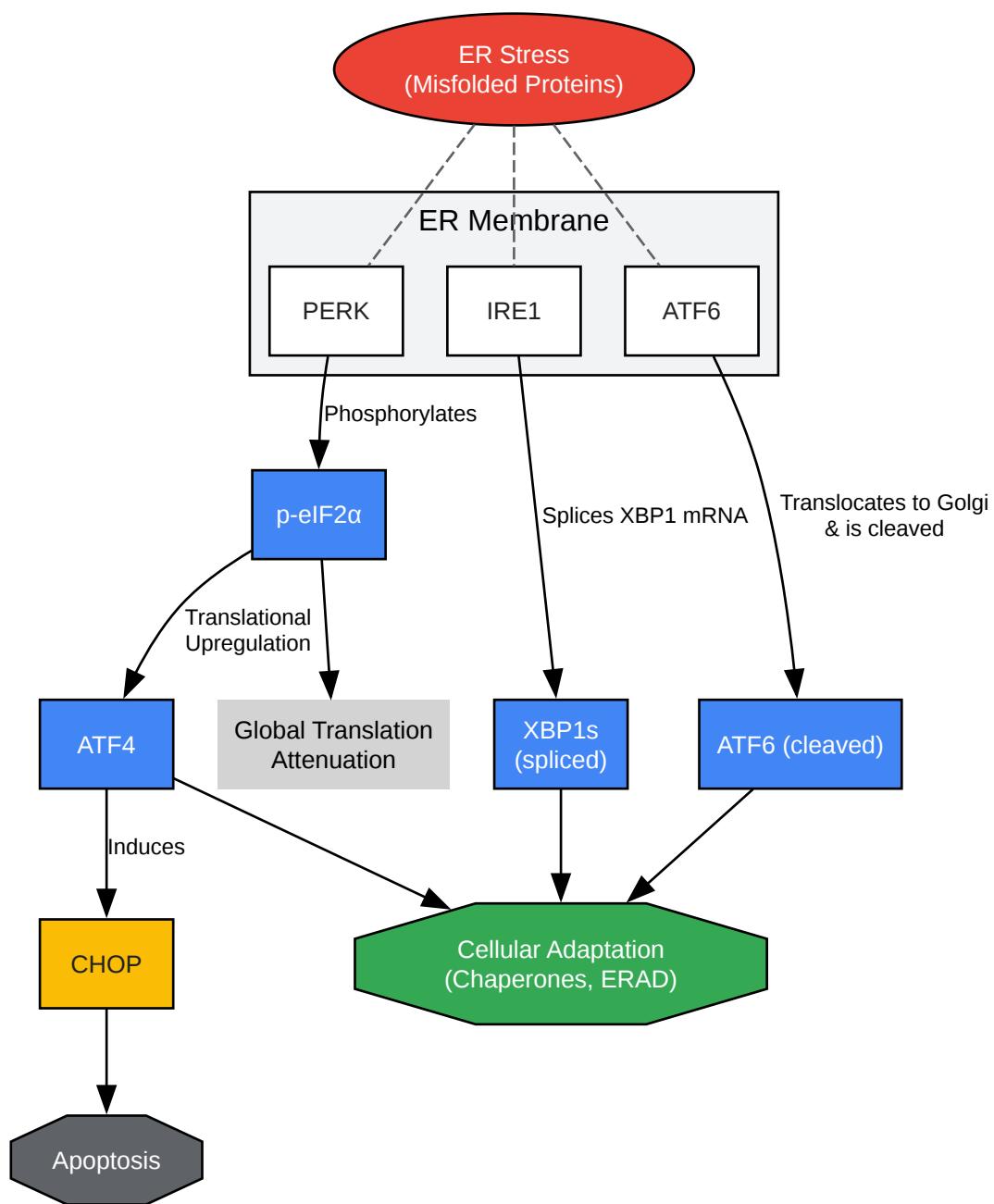


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Diagram of Golgi-to-ER Retrograde Transport.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The disruption of retrograde transport in NBAS deficiency can lead to an accumulation of misfolded or unfolded proteins within the ER, a condition known as ER stress.[11][12] To cope with this, cells activate a signaling network called the Unfolded Protein Response (UPR).[13][14] The UPR aims to restore homeostasis by reducing protein synthesis, increasing protein folding capacity, and degrading misfolded proteins. However, prolonged or severe ER stress can trigger apoptosis (cell death).[11][15] The UPR is initiated by three ER-resident sensors: IRE1, PERK, and ATF6.

[Click to download full resolution via product page](#)*The Unfolded Protein Response (UPR) Pathway.*

Part 2: Generating Animal Models

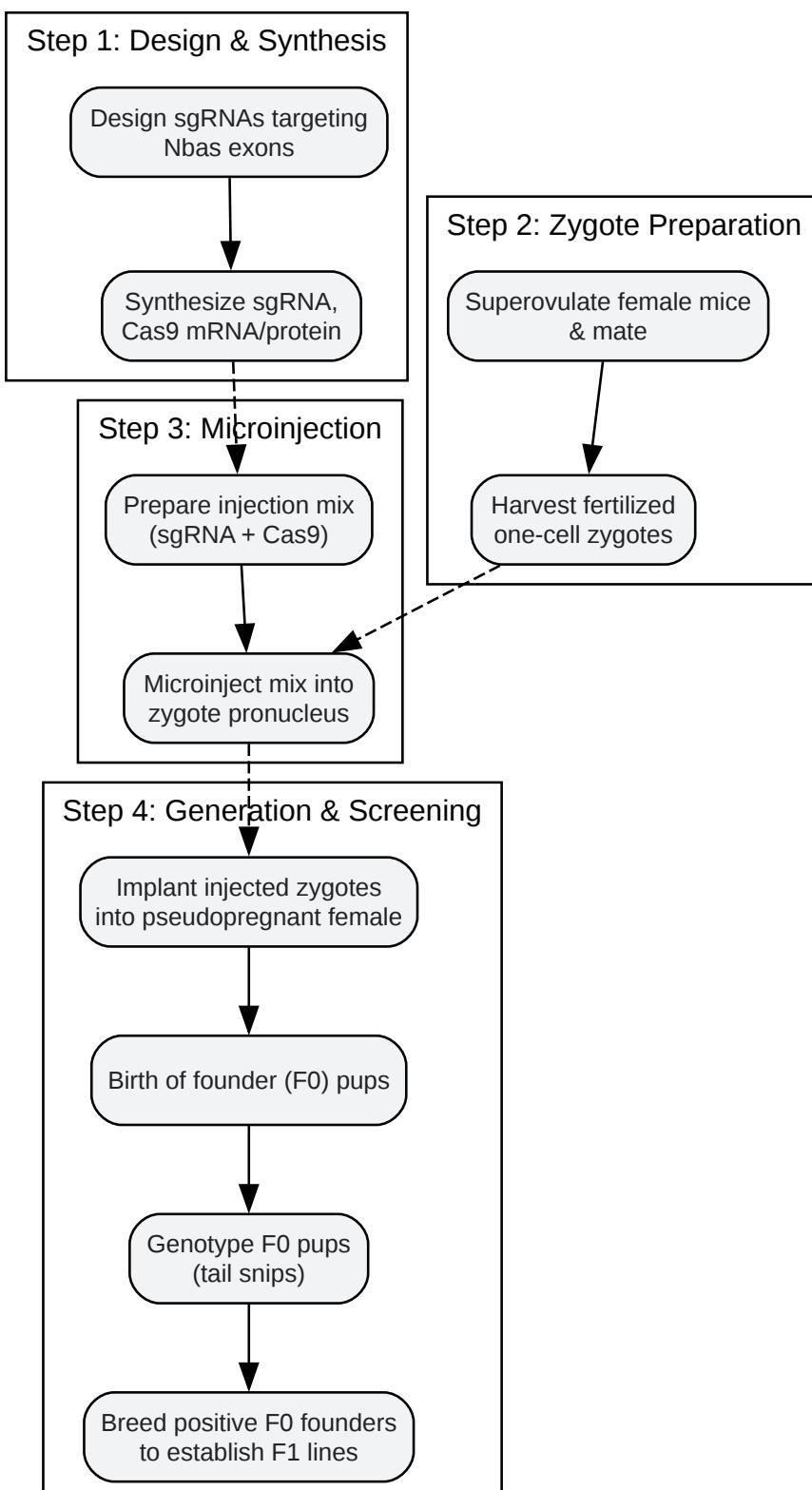
Choice of animal model depends on the specific research question. Murine models offer physiological similarity to humans, while zebrafish models are excellent for developmental studies and high-throughput screening.[16][17]

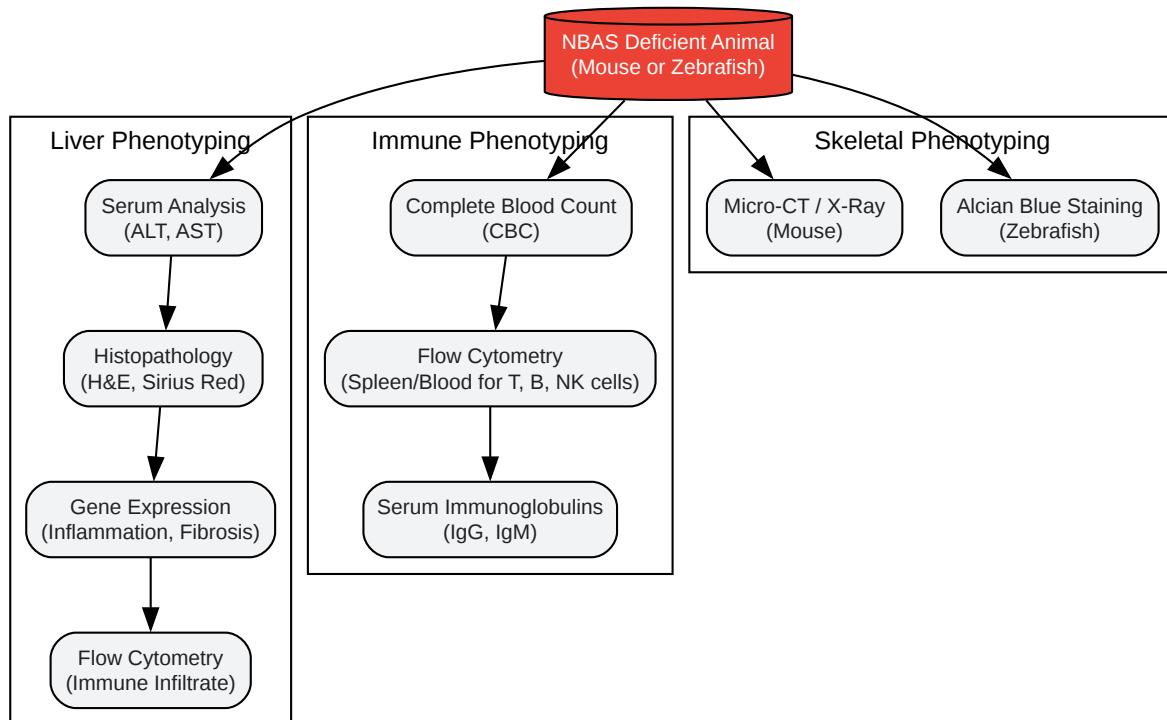
Feature	Mouse (Mus musculus)	Zebrafish (Danio rerio)
Genetics	High genetic homology to humans; well-established gene editing techniques (CRISPR/Cas9).[18][19]	High genetic homology; efficient gene editing and knockdown (morpholinos).[17][20]
Physiology	Complex organ systems (liver, immune) closely mimic human physiology.	Transparent embryos allow real-time imaging of organ development.[17]
Phenotypes	Can model complex systemic diseases including liver, skeletal, and immune defects.[2][21]	Useful for studying developmental defects, especially skeletal abnormalities.[22]
Throughput	Lower throughput, longer generation time (weeks to months).	High throughput, rapid development (days), ideal for drug screening.[23]
Cost	Higher cost of housing and maintenance.	Lower cost of housing and maintenance.

Table 1. Comparison of Mouse and Zebrafish Models for NBAS Deficiency Studies.

Protocol: Generating an Nbas Knockout Mouse Model via CRISPR/Cas9

This protocol outlines the one-step generation of mutant mice by direct injection of CRISPR/Cas9 components into zygotes.[18][19][24][25][26]



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